molecular formula C11H15Cl2NO B1419975 [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1019628-43-3

[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B1419975
CAS No.: 1019628-43-3
M. Wt: 248.15 g/mol
InChI Key: PBWGNEWJNHHICJ-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methylamine is a chemical compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a methoxypropan-2-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(2,4-Dichlorophenyl)methylamine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,4-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(2,4-Dichlorophenyl)methyl]amine: Lacks the methoxypropan-2-yl group, which may affect its chemical properties and applications.

    (2,4-Dichlorophenyl)methylamine: Contains an ethoxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

    (2,4-Dichlorophenyl)methylamine: Has a longer carbon chain, which may influence its solubility and interaction with molecular targets.

The uniqueness of (2,4-Dichlorophenyl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGNEWJNHHICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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